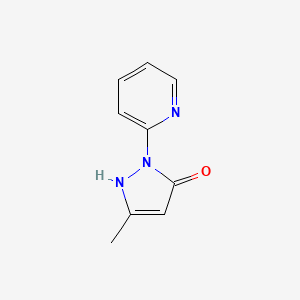

3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol

Description

Properties

CAS No. |

3670-51-7 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

5-methyl-2-pyridin-2-yl-1H-pyrazol-3-one |

InChI |

InChI=1S/C9H9N3O/c1-7-6-9(13)12(11-7)8-4-2-3-5-10-8/h2-6,11H,1H3 |

InChI Key |

DQDFRKHICJUAJC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)N(N1)C2=CC=CC=N2 |

Canonical SMILES |

CC1=CC(=O)N(N1)C2=CC=CC=N2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of pyrazolol derivatives, including 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol. This compound has shown significant antioxidant activity, making it a candidate for developing treatments for ischemic strokes. In vitro tests demonstrated that derivatives like Y12 exhibited remarkable neurocytoprotective effects against oxygen-glucose deprivation in neuronal cell models. In vivo studies confirmed that these compounds could reduce infarct size in mouse models of focal cerebral ischemia, indicating their potential in stroke therapy .

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Pyrazole derivatives are known to exhibit various pharmacological effects, including anticancer activity. For instance, certain derivatives synthesized using this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cell lines (MCF-7). These compounds may offer advantages over traditional chemotherapies by targeting specific molecular pathways with reduced side effects .

3. Antimicrobial Properties

Research indicates that pyrazole derivatives possess antimicrobial activity against various pathogens. The synthesis of compounds incorporating the pyrazole moiety has led to the development of agents with significant antibacterial and antifungal properties. The structural diversity of these compounds allows for tailored interactions with microbial targets, enhancing their efficacy .

Case Study 1: Neuroprotection in Ischemic Stroke

A study focused on the synthesis of 20 pyrazolol derivatives demonstrated that one particular compound exhibited exceptional antioxidant capacity and neuroprotective effects in both in vitro and in vivo models of ischemic stroke. The results indicated a significant reduction in infarct size and improved neurological outcomes, highlighting the therapeutic potential of this class of compounds .

Case Study 2: Anticancer Evaluation

In another investigation, the anticancer potential of 4-(indol-3-yl)-arylmethyl derivatives synthesized from this compound was assessed against MCF-7 breast cancer cells. The study revealed that these derivatives not only inhibited cell growth but also enhanced apoptosis compared to standard treatments, suggesting a promising avenue for cancer therapy .

Comparison with Similar Compounds

Substituent Variations at Position 3

Key Compounds :

- 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol (Target Compound)

- 3-Phenyl-1-pyridin-2-yl-1H-pyrazol-5-ol (CAS: 140397-82-6)

- 3-(4-Methoxyphenyl)-1-pyridin-2-yl-1H-pyrazol-5-ol (CAS: 140397-85-9)

| Property | Target Compound | 3-Phenyl Analog | 3-(4-Methoxyphenyl) Analog |

|---|---|---|---|

| Molecular Formula | C₉H₉N₃O | C₁₄H₁₁N₃O | C₁₅H₁₃N₃O₂ |

| Molecular Weight | 175.19 g/mol | 237.26 g/mol | 267.29 g/mol |

| Substituent (Position 3) | Methyl (-CH₃) | Phenyl (-C₆H₅) | 4-Methoxyphenyl (-C₆H₄OCH₃) |

| Polarity | Moderate | Low (hydrophobic) | High (due to methoxy group) |

| Synthetic Accessibility | Moderate (standard cyclocondensation) | Challenging (bulky aryl group) | Requires protection/deprotection steps |

Key Findings :

- The methyl substituent in the target compound reduces steric hindrance compared to phenyl or methoxyphenyl analogs, enhancing reactivity in nucleophilic substitutions .

- Biological Implications : Phenyl and methoxyphenyl groups may enhance binding to aromatic protein pockets, whereas the methyl group offers metabolic stability .

Variations at Position 1 (Pyridine vs. Other Substituents)

Key Compounds :

- 3-Methyl-1-phenyl-1H-pyrazol-5-ol (CAS: Not explicitly listed; structurally inferred from )

- 3-Methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS: 1129400-99-2)

| Property | Target Compound | 1-Phenyl Analog | 1-Pyrimidin-2-yl Analog |

|---|---|---|---|

| Heterocycle at Position 1 | Pyridin-2-yl | Phenyl | Pyrimidin-2-yl |

| Electron Effects | Electron-withdrawing (pyridine) | Electron-neutral (phenyl) | Strong electron-withdrawing (pyrimidine) |

| Hydrogen Bonding | Moderate (pyridine N) | Absent | High (pyrimidine N atoms) |

| Molecular Weight | 175.19 g/mol | ~178 g/mol (estimated) | 175.19 g/mol (C₈H₉N₅) |

Key Findings :

- The pyridin-2-yl group in the target compound enhances acidity of the hydroxyl group (pKa ~8–9) compared to the phenyl analog (pKa ~10–11) due to electron withdrawal .

- The pyrimidin-2-yl analog (CAS: 1129400-99-2) exhibits stronger coordination to metal ions, making it useful in catalysis or metallodrug design .

Functional Group Modifications at Position 5

Key Compounds :

- 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-amine (Inferred from )

- 3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-ol (CAS: Not explicitly listed)

| Property | Target Compound (5-OH) | 5-Amino Analog | 5-Thiazolyl Analog |

|---|---|---|---|

| Functional Group | Hydroxyl (-OH) | Amino (-NH₂) | Thiazole ring |

| Reactivity | Acidic, participates in H-bonding | Nucleophilic, forms Schiff bases | Aromatic, π-π interactions |

| Applications | Chelation, antioxidant studies | Drug intermediates | Heterogeneous catalysis |

Key Findings :

- Replacing the hydroxyl group with an amine (e.g., 5-amino analogs in ) shifts reactivity toward nucleophilic additions, useful in synthesizing imine-linked frameworks .

- Thiazole-containing analogs () exhibit enhanced luminescence properties, relevant in materials science .

Q & A

Q. What are the most reliable synthetic routes for 3-methyl-1-pyridin-2-yl-1H-pyrazol-5-ol, and how can purity be ensured?

A common method involves condensation reactions between pyridine derivatives and substituted pyrazolones. For example, arylaldehydes can react with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under acidic or catalytic conditions to form pyrazol-5-ol derivatives . To ensure purity, chromatographic techniques (e.g., column chromatography) and recrystallization in ethanol or DMF/EtOH mixtures are recommended. Purity validation via HPLC or NMR (e.g., monitoring aromatic proton signals at δ 6.5–8.5 ppm) is critical .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the pyridine and pyrazole ring protons (e.g., pyridine C-H signals near δ 8.0–8.5 ppm) .

- X-ray crystallography : For resolving tautomeric forms (e.g., enol-keto equilibrium) and verifying substituent positions .

- FTIR : To identify hydroxyl (O-H stretch ~3200 cm⁻¹) and aromatic C=N/C=C stretches (~1600 cm⁻¹) .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to:

- Temperature : Store at 4°C (short-term) vs. –20°C (long-term).

- Humidity : Use desiccators with silica gel to prevent hygroscopic degradation.

Monitor degradation via TLC or HPLC over 1–6 months, comparing retention times and peak areas .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved across studies?

Contradictions often arise from differences in assay conditions (e.g., solvent polarity, pH) or impurity profiles. To address this:

Q. What strategies optimize the synthesis yield of this compound derivatives?

- Catalyst screening : Ionic liquids like [Sipmim]HSO4 can enhance reaction rates and yields in condensation reactions .

- Solvent optimization : Refluxing in ethanol or acetonitrile improves solubility of intermediates .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .

Q. What are the key challenges in studying structure-activity relationships (SAR) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.